molecular formula C12H15N3O3 B2370902 3-nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime CAS No. 302921-93-3

3-nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime

Cat. No.: B2370902
CAS No.: 302921-93-3
M. Wt: 249.27
InChI Key: KSRSBRVDFSXNNR-UKTHLTGXSA-N
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Description

3-nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime is a chemical compound with the molecular formula C12H15N3O3 . It contains a total of 34 bonds, including 19 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 34 bonds: 19 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, and 6 aromatic bonds. It also contains 1 five-membered ring and 1 six-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular structure and the types of bonds it contains . More specific properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Condensation and Oxidation Products

  • Research has explored the condensation and oxidation products of related compounds, emphasizing their zwitterionic structures as suggested by infrared spectroscopy. These studies highlight the chemical versatility and potential applications of these compounds in various fields, including material science and synthetic chemistry (Bauer, 1971).

Catalytic Reactions and Synthesis

  • Some studies focus on acid-catalyzed ring closures and transformations of related aldehydes, leading to the production of compounds with potential applications in pharmaceutical and synthetic organic chemistry (Bertha et al., 1998).

Amine Substitution Reactions

  • Investigations into the mechanisms and stereochemistry of amine substitution reactions at the carbon-nitrogen double bond are significant. These reactions are crucial for understanding the behavior of these compounds in biological systems and their potential applications in drug design (Johnson et al., 1992).

Pyrrolidines Synthesis

  • Studies on the synthesis of pyrrolidines, which are important in medicine and industry, are significant. The research provides insights into the synthetic routes for these compounds, which could be crucial for the development of new drugs and industrial chemicals (Żmigrodzka et al., 2022).

Ring-Fused Aromatic Compounds

  • The potential of these compounds as precursors for the synthesis of ring-fused aromatic and heteroaromatic compounds is notable. This research is essential for the development of new materials with unique electronic and optical properties (Bianchi et al., 2003).

Molecular Electronic Devices

  • The utilization of molecules containing nitroamine redox centers in electronic devices, exhibiting significant on-off peak-to-valley ratios, is an emerging area of research. This could lead to the development of novel molecular electronic devices with high performance (Chen et al., 1999).

Properties

IUPAC Name

(E)-N-methoxy-1-(3-nitro-4-pyrrolidin-1-ylphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-18-13-9-10-4-5-11(12(8-10)15(16)17)14-6-2-3-7-14/h4-5,8-9H,2-3,6-7H2,1H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRSBRVDFSXNNR-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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